VU0155041

Description

Introduction to VU0155041

Historical Development and Discovery

This compound was first identified in 2008 through high-throughput screening (HTS) campaigns targeting mGluR4, a receptor implicated in Parkinson’s disease (PD) pathophysiology. Initial efforts focused on improving upon PHCCC, an earlier mGluR4 PAM limited by low potency (EC₅₀ ≈ 4 μM), poor solubility, and off-target activity at mGluR1. Structural optimization of a hit compound (EC₅₀ = 1.1 μM) yielded this compound, which exhibited:

- 8-fold higher potency (EC₅₀ = 798 nM at human mGluR4)

- Aqueous solubility via sodium salt formulation (ab120248)

- Selectivity over 67 off-target receptors, ion channels, and transporters

Parallel synthesis and structure-activity relationship (SAR) studies in 2009 refined its cyclohexanecarboxylic acid scaffold, confirming the cis-(1R,2S) stereochemistry as critical for activity. This work established this compound as a lead compound for in vivo PD models, demonstrating dose-dependent reversal of haloperidol-induced catalepsy and reserpine-induced akinesia.

Significance in Metabotropic Glutamate Receptor Research

As a group III mGluR modulator, this compound has advanced understanding of mGluR4’s roles in synaptic transmission and disease:

Mechanistic Insights

- Dual activity : Functions as both a PAM (8-fold glutamate EC₅₀ shift) and partial agonist (45% maximal glutamate response).

- Binding site : Occupies an allosteric pocket distinct from orthosteric glutamate sites, as shown by:

Therapeutic Exploration

These findings validate mGluR4 activation as a strategy for normalizing basal ganglia circuitry in PD and addressing synaptic plasticity deficits in neurodevelopmental disorders.

Position in Allosteric Modulator Research

This compound exemplifies second-generation allosteric modulators with improved selectivity and drug-like properties. Key advancements include:

Structural Innovations

Comparative analysis with PHCCC reveals:

Receptor Topology Insights

- Homomer vs. heteromer activity : this compound potentiates mGluR4/4 homomers and mGluR2/4 heteromers, unlike PHCCC, which is inactive at heteromers.

- Binding pocket differentiation :

This dichotomy highlights how allosteric modulator placement influences functional outcomes in complex receptor assemblies.

Impact on Drug Design

This compound’s success spurred development of:

Propriétés

Formule moléculaire |

C14H15Cl2NO3 |

|---|---|

Poids moléculaire |

316.2 g/mol |

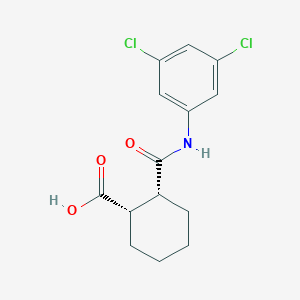

Nom IUPAC |

(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m1/s1 |

Clé InChI |

VSMUYYFJVFSVCA-NEPJUHHUSA-N |

SMILES isomérique |

C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |

SMILES canonique |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |

Synonymes |

VU 0155041 VU-0155041 VU0155041 |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Initial Coupling

The synthesis begins with commercially available cyclic anhydrides, which undergo ring-opening reactions with 3,5-dichloroaniline in tetrahydrofuran (THF) at 55°C. This step yields the primary cyclohexane-carboxylic acid intermediate, which serves as the scaffold for subsequent modifications. Key reagents include:

-

Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) for acid activation.

-

Amines for coupling to generate diverse amide derivatives.

Reaction conditions are critical; prolonged heating or excess reagents risk cyclization byproducts, such as the cyclic imide 5i , which exhibits reduced potency compared to the target compound.

Optimization of Substituents

The SAR studies for this compound focused on three structural domains: the 3,5-dichlorophenylamide, the carboxylic acid moiety, and the cyclohexyl ring. Systematic modifications were evaluated for their impact on mGluR4 potency and efficacy.

3,5-Dichlorophenylamide Modifications

Replacing the 3,5-dichlorophenyl group with other substituents led to significant changes in activity:

| Substituent | EC₅₀ (μM) | % Glu Max | Outcome |

|---|---|---|---|

| 3,5-Difluorophenyl | Inactive | – | Loss of activity |

| 3-Bromophenyl | Inactive | – | Reduced binding |

| Phenyl | >10 | 39 | Minimal efficacy |

The 3,5-dichloro configuration proved optimal, with EC₅₀ = 0.74 μM and 127% Glu Max . Fluorine or smaller halogens disrupted hydrophobic interactions critical for receptor binding.

Carboxylic Acid Replacements

The carboxylic acid group was substituted with amides, nitriles, and esters to assess tolerance for polarity changes:

| Replacement | EC₅₀ (μM) | % Glu Max | Notes |

|---|---|---|---|

| Primary amide | 0.95 | 104 | Comparable to acid |

| Tertiary amide | >10 | – | Inactive |

| Nitrile | 2.0 | 55 | Reduced efficacy |

The primary amide 5a retained near-native potency, while bulkier substituents abolished activity. This underscores the necessity of a hydrogen-bond donor at this position.

Cyclohexyl Ring Modifications

The cyclohexyl ring’s conformation and substituent orientation were systematically altered to probe steric and electronic effects:

Ring Size and Substituent Position

Expanding or contracting the cyclohexane ring led to inactive compounds (e.g., 9a–d ). However, introducing a double bond in 9e (cyclohexene) yielded moderate activity (EC₅₀ = 2.7 μM ), suggesting slight flexibility in ring geometry.

| Compound | Modification | EC₅₀ (μM) | % Glu Max |

|---|---|---|---|

| 9e | Cyclohexene | 2.7 | 150 |

| 9k | Piperidine-3-carboxylate | 3.1 | 94 |

Substituents on the cyclohexene ring (9f ) or shifting the acid/amide to a 1,3-orientation (9i ) rendered the compound inactive.

Analytical Characterization and Purity Control

Critical quality attributes for this compound include:

-

Purity : Assessed via reverse-phase HPLC (>95% purity).

-

Solubility : Freely soluble in DMSO (≥10 mM stock solutions).

-

Storage : Stable at room temperature for ≥1 month; long-term storage at -80°C recommended.

Scale-Up and Process Considerations

While initial syntheses used milligram-scale parallel methods, scaling to gram quantities requires:

Analyse Des Réactions Chimiques

Types de réactions

VU0155041 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution, en particulier celles impliquant le cycle aromatique, sont courantes pour modifier la structure du composé.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement employés.

Substitution : Des réactifs d’halogénation tels que le chlore ou le brome sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement futurs .

Applications De Recherche Scientifique

Parkinson's Disease

VU0155041 has demonstrated antiparkinsonian effects in preclinical rodent models. Studies have shown that it significantly decreases haloperidol-induced catalepsy and reverses reserpine-induced akinesia. The compound's efficacy is attributed to its ability to enhance mGluR4 activity, providing a novel therapeutic avenue for managing Parkinson's disease symptoms .

| Study | Model | Dose | Effect |

|---|---|---|---|

| Haloperidol-induced catalepsy | Rodent | 31-92 nmol | Significant decrease in catalepsy |

| Reserpine-induced akinesia | Rodent | 316 nmol | Significant reversal of akinesia |

Autism Spectrum Disorders

In studies involving valproic acid (VPA)-exposed rats, this compound was assessed for its ability to restore long-term potentiation (LTP) in the hippocampus. However, results indicated that this compound did not alleviate LTP impairment but instead decreased synaptic plasticity in VPA-exposed animals. This unexpected outcome suggests that while this compound interacts with mGluR4, it may also interfere with other physiological processes related to synaptic function .

| Study | Model | Dose | Effect |

|---|---|---|---|

| VPA-exposed rats | Rodent | 50 μg | Decreased PS LTP |

Fragile X Syndrome

Research has indicated that this compound can ameliorate motor learning and social deficits in Fmr1 knockout mice, a model for Fragile X syndrome. The compound restored normal synaptic function and improved behavioral outcomes in tasks assessing motor skills and social interaction .

| Study | Model | Effect |

|---|---|---|

| Fmr1 knockout mice | Rodent | Improved motor learning and social behavior |

Addiction and Reward Processing

This compound has been shown to influence reward-related behaviors by facilitating extinction learning in morphine-conditioned place preference models. Its administration reduced the extinction period required for conditioned responses, suggesting potential applications in treating addiction .

| Study | Model | Effect |

|---|---|---|

| Morphine-conditioned place preference | Rat | Reduced extinction period |

Case Study 1: Antiparkinsonian Effects

A study investigated the effects of this compound on haloperidol-induced catalepsy in rodents. The results demonstrated significant reductions in cataleptic behavior at specific doses, supporting its potential as a treatment for Parkinson's disease.

Case Study 2: Fragile X Syndrome

In a behavioral assessment involving Fmr1 knockout mice, this compound administration led to marked improvements in motor learning tasks and social interactions. This highlights its promise as a therapeutic agent for neurodevelopmental disorders.

Mécanisme D'action

VU0155041 exerce ses effets en se liant au sous-type 4 du récepteur métabotropique du glutamate (mGluR4) à un site distinct du site de liaison du glutamate. Cette liaison améliore la réponse du récepteur au glutamate, conduisant à une augmentation de la neurotransmission. L’action du composé implique la modulation des voies du glutamate, qui jouent un rôle crucial dans les fonctions et les troubles neurologiques .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pharmacological Profiles

Mechanistic and Functional Differences

- Partial Agonist Activity : this compound uniquely activates mGluR4 independently of glutamate (45% of maximal glutamate response), a property absent in PHCCC. This activity is unaffected by orthosteric antagonists like LY341495, confirming its allosteric mechanism .

- Binding Site: PHCCC and this compound likely bind distinct allosteric sites, as PHCCC cannot potentiate this compound’s agonist effects .

- Heterodimer Modulation: this compound enhances cis- and trans-activation in mGlu2/4 heterodimers, promoting inter-protomer communication.

In Vivo Efficacy

- Addiction Modulation : this compound dose-dependently inhibits morphine-induced CPP acquisition, while Foliglurax and PHCCC lack reported effects in addiction models .

Structural and Clinical Implications

This compound’s cyclohexene ring and stereochemistry optimize receptor engagement, with the (1R,2S) enantiomer showing equivalent potency to the racemic mixture . Its aqueous solubility enables systemic administration, contrasting with PHCCC’s reliance on toxic vehicles . While Foliglurax surpasses this compound in potency, the latter’s dual PAM/agonist mechanism and heterodimer effects offer unique research tools for dissecting mGluR4 signaling .

Activité Biologique

VU0155041 is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant research findings.

- Chemical Name: cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt

- CAS Number: 1259372-69-4

- Purity: ≥98%

- Molecular Formula: C14H14Cl2NNaO3

This compound acts as a positive allosteric modulator at mGluR4 receptors, enhancing the receptor's response to glutamate without directly activating the receptor itself. This modulation can lead to neuroprotective effects and improvements in motor function in preclinical models of Parkinson's disease.

Parkinson's Disease Models

Research has demonstrated that this compound exhibits significant neuroprotective effects in rodent models of Parkinson's disease. Key findings include:

- Histological Protection: In a study involving unilateral 6-hydroxydopamine (6-OHDA) lesions, this compound treatment resulted in approximately 40% histological protection against neuronal loss in the substantia nigra .

- Motor Function Preservation: Behavioral tests indicated that this compound significantly preserved motor function following neurotoxic lesions, as evidenced by improved performance in tests such as the cylinder test and amphetamine-induced rotations .

- Inflammatory Response Reduction: Treatment with this compound also reduced levels of inflammatory markers in the brains of treated animals, suggesting an anti-inflammatory effect .

Dose-Response Relationship

A detailed analysis of dose-response relationships indicated that varying doses of this compound (10–100 nmol) administered prior to and following lesioning produced significant protective effects, with optimal efficacy observed at specific concentrations .

Structural Insights

Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for the interaction between this compound and mGluR4. These studies revealed that this compound binds within a unique allosteric pocket on the receptor, influencing its conformational state and enhancing its signaling capabilities when activated by glutamate .

Summary of Research Findings

Q & A

Q. What are the foundational steps to design a reproducible experimental protocol for studying VU0155041’s pharmacological effects?

Begin by defining clear objectives (e.g., dose-response relationships, off-target effects) and selecting appropriate controls (e.g., vehicle, positive/negative controls). Use validated assays to measure activity, and document synthesis methods, purity verification (e.g., NMR, HPLC), and storage conditions to ensure reproducibility. Reference established protocols from peer-reviewed studies to align with best practices .

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic studies?

Systematically search databases (e.g., PubMed, Scopus) using keywords like "this compound AND receptor modulation" and filter by study type (e.g., in vitro, in vivo). Use tools like PRISMA to map existing findings and highlight discrepancies (e.g., conflicting binding affinity data). Prioritize recent studies but include seminal works to trace theoretical evolution .

Q. What criteria ensure the selection of appropriate biological models for this compound experiments?

Choose models (cell lines, animal models) that express the target receptor or pathway. Validate specificity using knockout models or siRNA silencing. Consider ethical guidelines and feasibility (e.g., cost, scalability) while aligning with research objectives .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s efficacy across different experimental systems?

Conduct meta-analyses to compare variables like dosage, model systems, and assay conditions. Replicate critical experiments under standardized protocols, and use statistical tools (e.g., ANOVA with post hoc tests) to assess variability. Explore confounding factors (e.g., batch-to-batch compound variability, solvent interactions) .

Q. What methodological frameworks integrate this compound’s mechanism into broader receptor modulation theories?

Link findings to established frameworks (e.g., allosteric modulation kinetics, signaling cascade models). Use computational tools (e.g., molecular docking, MD simulations) to predict binding modes and validate experimentally via mutagenesis. Cite foundational theories to contextualize novel insights .

Q. Which statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

Apply sigmoidal curve fitting (e.g., Hill equation) to calculate EC50/IC50 values. Use Bayesian models to account for uncertainty in low-sample studies. Validate robustness via bootstrapping or sensitivity analyses .

Q. How can in silico and in vitro methods be combined to optimize this compound’s therapeutic index?

Perform virtual screening to predict off-target interactions, followed by high-throughput in vitro assays (e.g., radioligand binding, functional cAMP assays). Cross-validate hits using cheminformatics tools (e.g., QSAR models) and prioritize compounds with low cytotoxicity in secondary assays .

Q. What strategies mitigate bias when assessing this compound’s chronic effects in longitudinal studies?

Implement blinding for data collection and analysis. Use stratified randomization for treatment groups and adjust for attrition bias using intention-to-treat analysis. Pre-register hypotheses and analytical plans to reduce HARKing (Hypothesizing After Results are Known) .

Methodological Challenges and Solutions

Q. How do researchers balance specificity and sensitivity in assays measuring this compound’s activity?

Optimize assay parameters (e.g., incubation time, substrate concentration) via pilot studies. Use orthogonal assays (e.g., fluorescence-based and electrophysiology) to confirm results. Validate against known agonists/antagonists to establish dynamic range .

Q. What protocols ensure robust validation of this compound’s purity and stability in long-term studies?

Perform accelerated stability testing under varying temperatures/pH levels. Monitor degradation via LC-MS and quantify impurities using calibrated standards. Document batch-specific data in supplementary materials for peer review .

Q. Citations

- Basic questions focus on foundational experimental design and literature synthesis.

- Advanced questions address data reconciliation, theoretical integration, and complex statistical analysis.

- Methodological answers emphasize reproducibility, validation, and alignment with scientific frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.